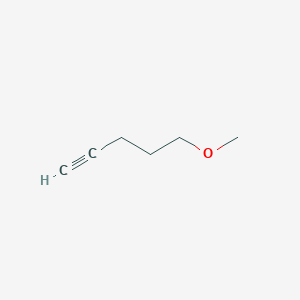![molecular formula C7H14Cl2N4 B2586530 [3-(1,2,4-三唑-1-基)环丁基]甲胺;二盐酸盐 CAS No. 2377035-63-5](/img/structure/B2586530.png)
[3-(1,2,4-三唑-1-基)环丁基]甲胺;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C7H12N4.2ClH. It is a derivative of cyclobutylmethanamine, where a triazole ring is attached to the cyclobutyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
科学研究应用
Chemistry: In chemistry, [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is often used as a ligand in the study of enzyme interactions and receptor binding. Its triazole ring can mimic natural substrates, making it useful in the study of biochemical pathways.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceutical agents, and this compound serves as a precursor for the development of new drugs.
Industry: In industrial applications, [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the triazole ring or the cyclobutyl group. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the cyclobutyl group are replaced by other groups. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring or cyclobutyl group.
Substitution: Halogenated or nucleophile-substituted derivatives.
作用机制
The mechanism of action of [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
- [3-(1H-1,2,3-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride
- (1-Cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine;dihydrochloride
Comparison: Compared to similar compounds, [3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is unique due to the position of the triazole ring on the cyclobutyl group. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. The 1,2,4-triazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making this compound particularly versatile in research and industrial applications.
属性
IUPAC Name |
[3-(1,2,4-triazol-1-yl)cyclobutyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-3-6-1-7(2-6)11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBQJVNZXTZYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=NC=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2586451.png)
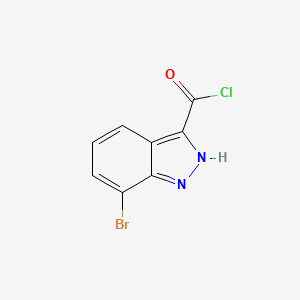
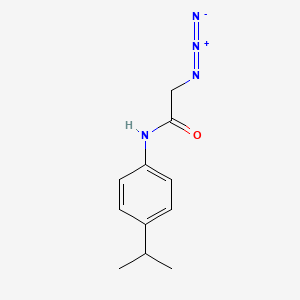
![3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2586454.png)
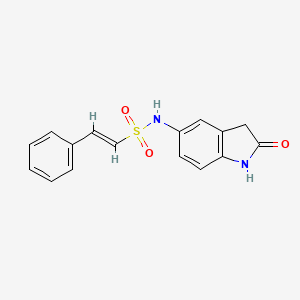
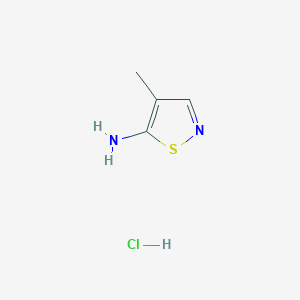
![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2586459.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2586462.png)
![(E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2586463.png)
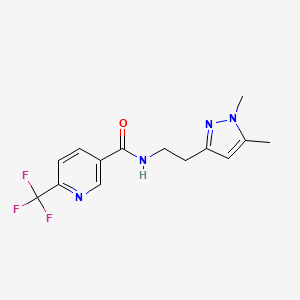
![(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/new.no-structure.jpg)
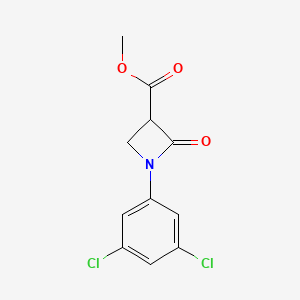
![N-(2,6-dimethylphenyl)-2-(3-(2-methoxyethyl)-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2586467.png)
